![molecular formula C21H22N2O4S3 B3279311 5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole CAS No. 690984-85-1](/img/structure/B3279311.png)
5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole
Overview
Description
5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The molecular structure of 5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole is characterized by a pyrrolidine ring . This ring is one of the most significant features of the compound, as the stereogenicity of carbons can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
While specific chemical reactions involving 5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole were not found in the available literature, pyrrolidine compounds are known to be involved in various chemical reactions. For instance, they can be synthesized via ring construction from different cyclic or acyclic precursors, or through the functionalization of preformed pyrrolidine rings .Scientific Research Applications
- The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design compounds for treating human diseases . Its sp3 hybridization allows efficient exploration of pharmacophore space, and its non-planarity (referred to as “pseudorotation”) enhances three-dimensional coverage.
- Pyrrolone derivatives, such as 5-aryl-5-hydroxypyrrol-2-ones, have shown promise in inhibiting the growth of colon and pancreatic cancer models. Some of these compounds also act as cholecystokinin-1 receptor antagonists .
- Indole derivatives, including pyrrolidine-based compounds, play a role in plant biology. For example, indole-3-acetic acid (IAA), a plant hormone produced from tryptophan degradation, affects plant growth and development .
Medicinal Chemistry and Drug Discovery
Cancer Research
Plant Hormones and Agriculture
Future Directions
Pyrrolidine compounds, such as 5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole, have potential in pharmacology and medicinal chemistry . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the design of new pyrrolidine compounds with different biological profiles could be a promising direction for future research .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that contributes to the stereochemistry of the molecule .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have various biological activities .
Pharmacokinetics
The pyrrolidine ring has been reported to efficiently explore the pharmacophore space due to sp3-hybridization . This could potentially impact the bioavailability of the compound.
Action Environment
The pyrrolidine ring has been reported to have increased three-dimensional (3d) coverage due to the non-planarity of the ring . This could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
2,4-bis-(4-methylphenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S3/c1-15-5-9-17(10-6-15)29(24,25)19-20(23-13-3-4-14-23)28-21(22-19)30(26,27)18-11-7-16(2)8-12-18/h5-12H,3-4,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENYOWNXPWTMEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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